3-Formyl-5-isopropoxyphenylboronic acid
Overview
Description
3-Formyl-5-isopropoxyphenylboronic acid is an organic compound with the molecular formula C10H13BO4. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 3-Formyl-5-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that the compound’s effectiveness in the suzuki–miyaura cross-coupling reaction suggests that it has favorable properties that allow it to participate effectively in this reaction .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .
Biochemical Analysis
Biochemical Properties
3-Formyl-5-isopropoxyphenylboronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, forming stable complexes that can influence biochemical pathways. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies and as a building block in synthetic chemistry . It is known to interact with serine proteases and kinase enzymes, which are crucial in regulating cellular processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to interfere with enzyme activity, leading to changes in metabolic flux and gene expression patterns . Studies have demonstrated its potential to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. It has been observed that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects . Studies have shown that this compound can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-5-isopropoxyphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions generally include a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-5-isopropoxyphenylboronic acid undergoes various types of chemical reactions, including:
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalyst, potassium carbonate, dimethylformamide (DMF), toluene
Major Products Formed
Oxidation: 3-Carboxy-5-isopropoxyphenylboronic acid
Reduction: 3-Hydroxymethyl-5-isopropoxyphenylboronic acid
Substitution: Various aryl or vinyl derivatives depending on the coupling partner.
Scientific Research Applications
3-Formyl-5-isopropoxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs that target specific enzymes or receptors.
Biological Research: It is used in the study of enzyme inhibitors and as a probe in molecular docking studies to understand protein-ligand interactions.
Industrial Applications: It is used in the production of advanced materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
3-Formyl-5-isopropoxyphenylboronic acid can be compared with other boronic acid derivatives, such as:
3-Formylphenylboronic acid: Lacks the isopropoxy group, making it less hydrophobic and potentially less selective in certain applications.
4-Formylphenylboronic acid: Has the formyl group in a different position, which can affect its reactivity and binding properties.
3-Formyl-4-methoxyphenylboronic acid: Contains a methoxy group instead of an isopropoxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in chemical reactions and biological interactions .
Properties
IUPAC Name |
(3-formyl-5-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-7,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKYVLDAFDKFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(C)C)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584727 | |
Record name | {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-79-0 | |
Record name | B-[3-Formyl-5-(1-methylethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871125-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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